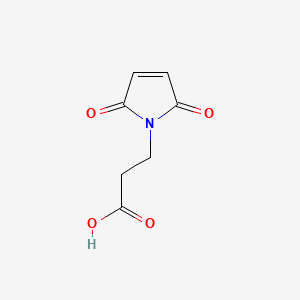

3-Maleimidopropionic acid

描述

Significance of 3-Maleimidopropionic Acid as a Versatile Chemical Synthon

The dual functionality of this compound makes it a highly versatile chemical synthon, or building block, for the synthesis of more complex molecules. lookchem.com The maleimide (B117702) group exhibits high reactivity towards sulfhydryl (thiol) groups, while the carboxylic acid group can be activated to react with primary amines. conju-probe.combroadpharm.com This allows for the specific and controlled linkage of different molecular entities.

In bioconjugation, this compound is widely used to link proteins, peptides, and other biomolecules to various surfaces or other molecules. msesupplies.comchemimpex.com This is crucial for applications such as drug delivery, diagnostics, and protein labeling. chemimpex.comaxispharm.com For instance, it can be used to create antibody-drug conjugates (ADCs) by attaching a therapeutic agent to an antibody, thereby targeting the drug to specific cells.

In materials science, this compound serves as a crosslinking agent to enhance the mechanical properties and stability of polymers and hydrogels. chemimpex.com Its ability to form stable covalent bonds is instrumental in creating advanced materials with tailored properties for biomedical applications. lookchem.comchemimpex.com

Overview of the Maleimide and Carboxylic Acid Functionalities in Research Contexts

The maleimide functional group is a five-membered cyclic imide that readily undergoes Michael addition reactions with thiol groups, which are present in the amino acid cysteine. This reaction is highly specific within a pH range of 6.5 to 7.5, making it ideal for bioconjugation under physiological conditions. axispharm.com The resulting thioether bond is stable, ensuring the integrity of the conjugated molecule. chemimpex.com This high selectivity minimizes off-target reactions and improves the efficiency of conjugation. chemimpex.com

Carboxylic acids are a fundamental class of organic compounds characterized by the –COOH group. numberanalytics.com They are prevalent in nature and serve as essential starting materials in the synthesis of a wide array of organic compounds, including pharmaceuticals and polymers. numberanalytics.comsolubilityofthings.com The carboxylic acid group can be converted into various derivatives, such as esters and amides, allowing for a diverse range of chemical transformations. solubilityofthings.comnumberanalytics.com In the context of this compound, the carboxylic acid moiety provides a handle for attachment to amine-containing molecules through the formation of a stable amide bond, often facilitated by activating agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). conju-probe.combroadpharm.comresearchgate.net

Interactive Data Table: Functional Group Reactivity

| Functional Group | Reactive Partner | Resulting Bond | Key Applications |

| Maleimide | Thiol (-SH) | Thioether | Bioconjugation, Protein Labeling |

| Carboxylic Acid (-COOH) | Amine (-NH2) | Amide | Polymer Synthesis, Surface Modification |

Historical Development and Evolution of Research Applications for this compound

The use of maleimides in bioconjugation dates back over half a century. acs.org Initially, maleimide-based reagents were prized for their ability to selectively modify proteins at cysteine residues. acs.org The development of heterobifunctional crosslinkers like this compound expanded the utility of maleimide chemistry, allowing for the connection of thiol-containing molecules to amine-containing molecules.

Early applications focused on fundamental research in protein chemistry, such as studying protein structure and interactions. chemimpex.com Over time, the applications have evolved and expanded significantly. In the realm of therapeutics, this compound and its derivatives have become crucial in the development of ADCs, a class of targeted cancer therapies. nih.gov The stability of the maleimide linkage was initially considered robust, though more recent research has investigated its potential for retro-Michael additions and thiol exchange reactions under certain physiological conditions. sci-hub.se

In materials science, the use of this compound has grown with the increasing interest in developing "smart" biomaterials. It has been employed in the creation of functionalized polymersomes, hydrogels for cell culture and tissue engineering, and for the surface modification of nanoparticles. nih.govencyclopedia.pubnih.govnih.govacs.org For example, it has been used to functionalize gelatin to create hydrogels for encapsulating hematopoietic stem and progenitor cells. nih.gov Furthermore, it has been utilized in the development of biosensors and diagnostic assays, where its ability to immobilize biomolecules onto surfaces is key. chemimpex.comacs.org The ongoing research continues to explore new applications for this versatile compound, including its use as a linker in PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation. medchemexpress.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-2H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTPJBLLJJNPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341526 | |

| Record name | 3-Maleimidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-55-4 | |

| Record name | 3-Maleimidopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Maleimidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 3 Maleimidopropionic Acid

Reactivity of the Maleimide (B117702) Moiety in Academic Research

The maleimide group is an α,β-unsaturated carbonyl system that readily participates in Michael addition reactions, particularly with soft nucleophiles like thiols. This high reactivity and specificity for thiols, especially under physiological conditions, has made the maleimide moiety a cornerstone of bioconjugation chemistry for decades.

The reaction between a maleimide and a thiol is a form of "click chemistry" due to its efficiency, high selectivity, and mild reaction conditions. vectorlabs.com The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks one of the electrophilic carbons of the double bond in the maleimide ring, resulting in the formation of a stable thioether bond. colab.ws

The kinetics of the thiol-maleimide reaction are highly favorable, proceeding rapidly at or near neutral pH. d-nb.info The reaction is chemoselective for thiols at a pH range of 6.5 to 7.5, reacting approximately 1,000 times faster with thiols than with amines at pH 7.0. vectorlabs.comaxispharm.com This selectivity is attributed to the lower pKa of the thiol group in cysteine residues (around 8.6) compared to the ε-amino group of lysine (B10760008) residues, allowing for a significant concentration of the reactive thiolate anion at neutral pH. mdpi.com

| Reactants | pH | Solvent | Second-Order Rate Constant (M-1s-1) | Notes |

|---|---|---|---|---|

| N-ethylmaleimide and Cysteine | 7.4 | Aqueous Buffer | ~500 | Rate is pH-dependent, increasing with pH up to ~7.5. |

| Maleimide and Glutathione | 7.0 | Phosphate Buffer | ~230 | Reaction is crucial for understanding in vivo stability. |

| N-aryl maleimide and Thiol | 7.4 | Aqueous/Organic | ~2.5x faster than N-alkyl maleimides | Electron-withdrawing N-substituents accelerate the reaction. mdpi.com |

The high specificity of the maleimide-thiol reaction for cysteine residues has been extensively utilized for the site-specific modification of proteins. nih.gov Cysteine is a relatively rare amino acid, and its introduction into a specific site on a protein via site-directed mutagenesis allows for precise labeling with probes, drugs, or other molecules. acs.org

This strategy is fundamental in the construction of antibody-drug conjugates (ADCs). For instance, cytotoxic drugs can be attached to cysteine residues of an antibody, directing the therapeutic agent specifically to cancer cells. d-nb.infonih.gov The maleimide group, as part of a linker, reacts with engineered or native cysteine residues on the antibody to form a stable conjugate. rsc.org For example, trastuzumab emtansine, an ADC approved for breast cancer, utilizes a maleimide-containing linker to attach the drug to the antibody. d-nb.infonih.gov To ensure efficient labeling, proteins must be kept in a reduced state to prevent the formation of disulfide bridges, often through the use of reducing agents like TCEP, which must be removed prior to conjugation. nih.gov

While the thioether bond formed in the Michael addition is generally considered stable, the resulting thiosuccinimide adduct can undergo degradation pathways, which is a significant consideration for in vivo applications. axispharm.com The two primary degradation routes are hydrolysis of the succinimide (B58015) ring and a retro-Michael reaction.

Hydrolysis of the succinimide ring results in a ring-opened product that is stable and no longer susceptible to the retro-Michael reaction. prolynxinc.comacs.org The rate of this hydrolysis is pH-dependent, increasing at higher pH. vectorlabs.com Interestingly, the rate of hydrolysis is significantly accelerated for adducts formed from N-aryl maleimides compared to N-alkyl maleimides, a property that has been exploited to create more stable bioconjugates. mdpi.com

The retro-Michael reaction is a reversible process where the thioether bond cleaves, regenerating the maleimide and the thiol. researchgate.net This can lead to "payload migration" in ADCs, where the drug is transferred to other thiol-containing proteins in the plasma, such as albumin, leading to off-target toxicity. vectorlabs.com The stability of the adduct is influenced by the local microenvironment on the protein surface; conjugates at sites with positive local charge and steric hindrance tend to be more stable due to an increased rate of stabilizing hydrolysis and reduced accessibility to other thiols. rsc.org

| Adduct Type | Condition | Half-life (t1/2) | Primary Degradation Pathway |

|---|---|---|---|

| N-alkyl maleimide adduct | pH 7.4, in vitro | Several days to weeks | Slow retro-Michael reaction and hydrolysis. prolynxinc.com |

| N-aryl maleimide adduct | pH 7.4, in vitro | Hours (for hydrolysis) | Rapid hydrolysis to a stable ring-opened form. mdpi.com |

| Ring-opened (hydrolyzed) adduct | Physiological conditions | > 2 years | Highly stable against retro-Michael reaction. prolynxinc.comacs.org |

In complex biological media, the maleimide group can potentially react with other nucleophiles besides thiols. The most significant competing reaction is with primary amines, such as the ε-amino group of lysine residues. vectorlabs.com However, this reaction is generally much slower than the reaction with thiols at neutral pH. The selectivity for thiols over amines diminishes as the pH increases above 7.5. vectorlabs.comresearchgate.net Therefore, controlling the pH is crucial for achieving specific thiol modification. axispharm.com

Another important consideration in vivo is the reaction with abundant small-molecule thiols like glutathione (GSH). d-nb.infonih.gov The reversibility of the thiol-maleimide linkage can lead to the exchange of the conjugated protein with GSH, compromising the stability and efficacy of the bioconjugate. d-nb.inforesearchgate.net Strategies to mitigate this include the development of maleimide derivatives that undergo rapid, stabilizing hydrolysis or transcyclization reactions after conjugation. nih.govresearchgate.net

Thiol-Maleimide Michael Addition Reactions with Biomolecules

Reactivity of the Carboxylic Acid Moiety in Academic Research

The carboxylic acid moiety of 3-maleimidopropionic acid offers a second site for conjugation, typically reacting with primary amines to form stable amide bonds. Unlike the maleimide group, the carboxylic acid is not inherently reactive towards amines and requires activation. chemistrysteps.com This allows for a two-step conjugation process where the maleimide is reacted first, followed by the activation and reaction of the carboxylic acid.

The most common method for activating the carboxylic acid is through the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comthermofisher.com EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of an amide bond and the release of a soluble urea byproduct. chemistrysteps.com

The efficiency of EDC-mediated coupling can be enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.com EDC first reacts with the carboxylic acid, and the resulting intermediate then reacts with NHS to form a more stable NHS ester. This semi-stable ester is less prone to hydrolysis in aqueous solutions than the O-acylisourea intermediate and reacts efficiently with primary amines to form the desired amide bond. thermofisher.com

Other modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also used for their high efficiency and rapid reaction times, especially in solid-phase peptide synthesis and for conjugating sensitive biomolecules. researchgate.net These reagents, often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive activated ester that readily couples with amines. nih.govthieme-connect.de

Amide Bond Formation with Primary Amines via Coupling Reagents (e.g., EDC, HATU)

The terminal carboxylic acid of this compound serves as a versatile functional handle for conjugation to primary amines. This reaction, however, does not proceed spontaneously. The direct condensation of a carboxylic acid and an amine is generally slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt from a competing acid-base reaction. mychemblog.com To facilitate the formation of a stable amide bond, the carboxyl group must first be activated to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. mychemblog.com This is achieved using coupling reagents, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) being two of the most common. broadpharm.comnih.gov

The general mechanism involves the reaction of the coupling reagent with the carboxylic acid to form a highly reactive intermediate. This intermediate is then readily attacked by a primary amine to yield the desired amide conjugate. luxembourg-bio.com

EDC-Mediated Coupling: EDC is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate. fishersci.co.ukpeptide.com This intermediate can directly react with a primary amine to form an amide bond. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, which is an unproductive pathway. nih.gov To improve efficiency and suppress this side reaction, EDC is often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). nih.govpeptide.com These additives react with the O-acylisourea to form a more stable, yet still highly reactive, ester intermediate, which then cleanly reacts with the amine. nih.govnih.gov

HATU-Mediated Coupling: HATU is a uronium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt). mychemblog.compeptide.com It is known for its high efficiency and rapid reaction times. peptide.com In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), HATU reacts with this compound to form a highly reactive HOAt-ester. mychemblog.comfishersci.co.uk This active ester intermediate is less prone to racemization and reacts efficiently with primary amines to form the amide bond with high yields. peptide.com

Table 1: Comparison of EDC and HATU for Amide Bond Formation

| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

|---|---|---|

| Mechanism | Forms a reactive O-acylisourea intermediate. | Forms a highly reactive HOAt-ester intermediate. |

| Common Additives | N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.govnih.gov | Not typically required, as the HOAt is part of its structure. |

| Solvent | Can be used in aqueous solutions (as EDC hydrochloride) or organic solvents like DMF, DCM. peptide.comthermofisher.com | Typically used in polar aprotic organic solvents like DMF or Acetonitrile. fishersci.co.uk |

| Byproducts | Water-soluble urea byproduct, easily removed by aqueous extraction. peptide.com | Water-soluble byproducts. |

| Base Requirement | Often performed in a buffered solution; pH control is critical for efficiency. nih.gov | Requires a non-nucleophilic organic base (e.g., DIPEA, TEA). fishersci.co.uk |

| Efficiency | Generally effective, but can be sluggish with electron-deficient amines. nih.gov | Highly efficient, often providing faster reactions and higher yields, even with challenging substrates. peptide.com |

Esterification Reactions for Derivatization

Esterification of the carboxylic acid group is a common derivatization strategy for this compound, primarily to convert it into a more stable, amine-reactive species for subsequent bioconjugation steps. thermofisher.com The most significant derivatization is the formation of an N-hydroxysuccinimide (NHS) ester. researchgate.net

N-hydroxysuccinimide (NHS) Ester Formation: this compound can be reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in an organic solvent like dimethoxyethane. researchgate.net The DCC activates the carboxylic acid, allowing it to react with NHS to form this compound N-hydroxysuccinimide ester. researchgate.net

This resulting NHS ester is a well-established amine-reactive chemical entity. aatbio.comlumiprobe.com While it is stable enough to be isolated, purified, and stored, the succinimidyl ester group is an excellent leaving group. It readily reacts with primary amines at a physiological pH range (pH 7-9) to form a stable amide bond, releasing NHS as a byproduct. aatbio.com This two-step approach (esterification followed by amination) is one of the most widely used strategies for labeling proteins and other biomolecules. lumiprobe.com

Other esterification methods can also be employed for different purposes. For example, methyl esterification can be used to protect the carboxylic acid or to aid in analytical characterization by mass spectrometry, as it converts the acidic group into a neutral methyl ester. nih.gov Boron trifluoride (BF₃) in an alcohol like ethanol is another effective reagent for converting carboxylic acids to their corresponding esters, a method often used for analytical derivatization prior to gas chromatography. nih.gov

Table 2: Selected Esterification Methods for Carboxylic Acids

| Ester Type | Reagents | Purpose |

|---|---|---|

| N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or EDC. researchgate.net | Creates a stable, amine-reactive compound for efficient bioconjugation. aatbio.comlumiprobe.com |

| Methyl Ester | Trimethylsilyldiazomethane or Methanol with an acid catalyst. nih.goved.ac.uk | Protection of the carboxyl group; derivatization for analytical techniques like mass spectrometry. nih.gov |

| Ethyl Ester | Boron trifluoride in ethanol (BF₃·EtOH). nih.gov | Derivatization for analytical techniques like gas chromatography. nih.gov |

Influence of Carboxylic Acid on Compound Solubility and Conjugation Efficiency

The carboxylic acid moiety is a defining feature of this compound, significantly influencing its physicochemical properties and reactivity.

Solubility: The presence of the polar carboxylic acid group imparts considerable aqueous solubility, especially in its deprotonated carboxylate form at neutral to alkaline pH. This compound is reported to be highly soluble in water (≥ 100 mg/mL) and polar organic solvents like DMSO (100 mg/mL), but less soluble in nonpolar organic solvents. medchemexpress.com This solubility is advantageous for bioconjugation reactions, which are often performed in aqueous buffer systems. By introducing a terminal carboxyl group onto a molecule via its maleimide end, this compound can be used to increase the water solubility of the modified substance. conju-probe.com

Several factors are critical:

pH Control: For carbodiimide-mediated reactions like those using EDC, the pH of the reaction medium is crucial. The reaction requires a protonated carbodiimide and a deprotonated carboxylic acid. nih.gov The optimal pH for coupling is therefore typically slightly acidic, often falling between the pKa of the carboxylic acid and the pKa of the amine on the EDC reagent. nih.gov Deviations from the optimal pH can lead to a drastic decrease in coupling efficiency.

Choice of Coupling Reagent: As discussed previously, reagents like HATU often provide higher efficiency and faster kinetics compared to EDC, especially for difficult couplings. peptide.com

Steric Hindrance: The efficiency of the reaction can be affected by steric hindrance around either the carboxylic acid or the target amine. The short, flexible three-carbon chain of this compound generally minimizes steric issues from the linker itself.

The carboxylic acid's ability to be activated allows this compound to function as a crosslinker where the maleimide group first reacts with a thiol (at pH 6.5-7.5), and the newly introduced terminal carboxyl group is then available for a subsequent coupling reaction with an amine using activators like EDC. aatbio.comconju-probe.com

Table 3: Properties Influenced by the Carboxylic Acid Group of this compound

| Property | Influence of Carboxylic Acid Group |

|---|---|

| Aqueous Solubility | High, particularly at neutral or basic pH due to the formation of the polar carboxylate anion. medchemexpress.com |

| Reactivity | Intrinsically low reactivity towards amines; requires activation by coupling reagents (e.g., EDC, HATU) to form amide bonds. conju-probe.com |

| Conjugation pH | The optimal pH for EDC-mediated coupling is dependent on the pKa of the carboxylic acid. nih.gov |

| Derivatization Potential | Can be converted into reactive esters (e.g., NHS ester) to facilitate efficient amine coupling. researchgate.net |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N-hydroxysuccinimide | NHS |

| 1-hydroxybenzotriazole | HOBt |

| 1-hydroxy-7-azabenzotriazole | HOAt |

| Diisopropylethylamine | DIPEA |

| Dicyclohexylcarbodiimide | DCC |

| This compound N-hydroxysuccinimide ester | - |

| Boron trifluoride | BF₃ |

| Dimethoxyethane | - |

| Acetonitrile | - |

| Dimethylformamide | DMF |

| Dichloromethane (B109758) | DCM |

| Dimethyl sulfoxide | DMSO |

Synthesis Methodologies for 3 Maleimidopropionic Acid and Its Precursors

Established Synthetic Routes to 3-Maleimidopropionic Acid

The traditional preparation of N-substituted maleimides like this compound is typically a two-step process. google.com The first step involves the formation of an N-substituted maleamic acid intermediate through the reaction of a primary amine with maleic anhydride (B1165640). google.com The subsequent and more challenging step is the cyclodehydration of the maleamic acid to yield the final maleimide (B117702). google.com

A prevalent and established method for synthesizing this compound involves the reaction of maleic anhydride with β-alanine. This process forms the intermediate, N-(3-carboxy-acryloyl)-β-alanine (the corresponding maleamic acid), which is then cyclized in an organic solvent.

A common approach is to conduct the reaction in glacial acetic acid. In one documented procedure, a suspension of maleic anhydride and β-alanine in glacial acetic acid is heated to reflux for approximately 90 minutes. researchgate.net This one-pot method facilitates both the initial formation of the maleamic acid and its subsequent cyclization to this compound. The use of an organic solvent and heat is crucial for driving the dehydration and ring-closure step. While effective, this method often requires purification steps to remove unreacted starting materials and byproducts. researchgate.net It has been noted that attempting this cyclization by refluxing the maleamic acid in water leads to hydrolysis, yielding a β-alanine hemi-maleate salt instead of the desired maleimide. arkat-usa.org

Table 1: Synthesis of this compound via Maleamic Acid Cyclization

| Reactants | Solvent | Conditions | Duration | Yield |

|---|

Note: The yield is reported for the purified product.

To overcome some of the challenges associated with traditional thermal dehydration, alternative reagents have been employed to facilitate the cyclization of maleamic acids. These methods often operate under milder conditions or offer different pathways for ring closure.

One alternative involves the use of dehydrating agents. For instance, ortho esters like methyl orthoacetate have been used in the presence of a base such as triethylamine (B128534) to promote the cyclization of bismaleamic acids. researchgate.net Another approach utilizes hexamethyldisilazane (B44280) (HMDS) to cyclize N-cyclic maleamic acids, which can be particularly effective and result in high yields. google.com The cyclization can be performed in solvents like benzene (B151609) or a mixture of benzene and dimethylformamide (DMF). google.com Lewis acids, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), can also be added to catalyze the cyclization reaction and improve yields. google.com

For activating the carboxylic acid group, coupling agents are used. For example, N,N′-dicyclohexylcarbodiimide (DCC) is used to synthesize the N-hydroxysuccinimide (NHS) ester of this compound from the parent acid. researchgate.net This reaction, while technically for a derivative, highlights the use of carbodiimides as powerful dehydrating agents in related syntheses. researchgate.netchemicalbook.com

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of maleimides aims to reduce environmental impact by using safer solvents, reducing waste, and improving energy efficiency. While specific research on green synthesis for this compound is limited, principles applied to its analogues can be considered.

Key green chemistry approaches in pharmaceutical and chemical synthesis include:

Use of Greener Solvents: Traditional syntheses often use solvents like DMF or toluene. Green chemistry encourages the use of safer alternatives like water or ethanol. unife.it However, for maleimide synthesis, the reactivity of water can be a challenge, as it can lead to hydrolysis of the maleamic acid intermediate. arkat-usa.org

Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption. mdpi.com This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture.

Alternative Energy Sources: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, offering a more energy-efficient alternative to conventional heating. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. rsc.org This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient. Electrosynthesis, which uses electrons as a "green reagent," is an emerging area that can improve selectivity and reduce chemical waste. osti.gov

For maleimide synthesis specifically, research into solvent-free reaction conditions or the use of ionic liquids as recyclable reaction media represents potential avenues for greener processes. mdpi.com

Purification and Characterization Techniques for Synthetic Products in Research

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the product's identity and purity for its intended applications.

Purification: A common method for purifying the crude product is silica (B1680970) gel column chromatography. researchgate.net In a typical procedure, a solvent system such as 50% ethyl acetate (B1210297) in hexanes is used as the eluent to separate the desired product from impurities. researchgate.net After purification, the product is typically obtained as a white to off-white solid. msesupplies.com

Characterization: Several analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure. For this compound, the proton NMR spectrum shows characteristic signals, including a singlet for the two equivalent protons on the maleimide double bond and two triplets for the methylene (B1212753) groups of the propionic acid chain. arkat-usa.org

Melting Point: The melting point is a key physical property used to assess purity. The reported melting point for this compound is in the range of 103-112°C. arkat-usa.orgmsesupplies.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=O stretching of the imide and carboxylic acid groups.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Table 2: Characterization Data for this compound

| Technique | Observation | Reference |

|---|---|---|

| ¹H NMR | Methylene triplets at ~3.63 and ~2.51 ppm | arkat-usa.org |

| Maleimide protons (singlet) | arkat-usa.org | |

| ¹³C NMR | Characteristic shifts for carbonyls, double bond, and methylene carbons | arkat-usa.org |

| Melting Point | 103-112 °C | arkat-usa.orgmsesupplies.com |

| Appearance | White to off-white solid | msesupplies.com |

Advanced Derivatives of 3 Maleimidopropionic Acid and Their Distinct Reactivities

3-Maleimidopropionic Acid N-Hydroxysuccinimide (NHS) Ester

This compound N-hydroxysuccinimide (NHS) ester, also known by the acronyms BMPS or SMP, is a heterobifunctional crosslinker widely used in protein chemistry. covachem.comsigmaaldrich.com It possesses a maleimide (B117702) group that targets sulfhydryl (thiol) groups and an NHS ester that reacts with primary amines. covachem.comlumiprobe.com

The formation of the NHS ester derivative begins with the activation of the carboxylic acid on this compound. This is typically achieved through a reaction with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC).

The process involves two primary steps:

Carboxylic Acid Activation: The carbodiimide reacts with the carboxyl group, forming a highly reactive O-acylisourea intermediate.

NHS Reaction: N-hydroxysuccinimide then acts as a nucleophile, attacking the activated intermediate. This results in the formation of the stable N-hydroxysuccinimide ester and the release of a urea byproduct.

The resulting NHS ester is an efficient acylating agent. The succinimide (B58015) ring withdraws electrons, making the ester's carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by primary amines. This reaction, which forms a stable amide bond, is most efficient at a slightly alkaline pH of 7.2 to 8.5, where the primary amines are deprotonated and more reactive. thermofisher.comwindows.net

The reactivity of the NHS ester towards primary amines makes it a valuable tool for labeling proteins and peptides at their N-terminus or on the side chains of lysine (B10760008) residues. broadpharm.comaxispharm.comnih.gov This functionality is leveraged in a two-step conjugation process where a protein is first activated with the NHS ester, and the newly introduced maleimide group is then used to attach a second, thiol-containing molecule.

Key applications include:

Preparation of Antibody-Enzyme Conjugates: In immunoassays, an enzyme can be labeled by reacting its lysine residues with this compound NHS ester. The resulting maleimide-activated enzyme can then be conjugated to a thiol-containing antibody. windows.net

Fluorescent Labeling: Proteins can be tagged with fluorescent probes for use in cellular imaging and other detection methods.

Antibody-Drug Conjugates (ADCs): This chemistry is fundamental to the construction of ADCs, where a potent drug containing a thiol group is linked to a monoclonal antibody that specifically targets cancer cells. axispharm.com

| Application | Molecule Labeled | Targeted Functional Group | Conjugate Type |

| Immunoassays | Enzymes, Antibodies | Primary Amines | Enzyme-Antibody Conjugates |

| Bio-imaging | Proteins, Peptides | Primary Amines | Fluorescently Labeled Proteins |

| Targeted Drug Delivery | Monoclonal Antibodies | Primary Amines | Antibody-Drug Conjugates |

As a heterobifunctional crosslinker, this compound NHS ester facilitates the covalent linkage of two different biomolecules with high specificity. covachem.comlumiprobe.comcovachem.com The distinct reactivity of the NHS ester for amines and the maleimide for thiols allows for a controlled, stepwise conjugation process that minimizes the formation of unwanted homodimers. windows.net

The typical procedure is as follows:

The NHS ester is reacted with the first protein (containing accessible amines) at a pH between 7.2 and 8.5. thermofisher.comwindows.net

Excess crosslinker is removed via dialysis or size-exclusion chromatography.

The second, thiol-containing molecule is added to the maleimide-activated protein at a pH of 6.5-7.5 to form a stable thioether bond. windows.net

Derivatives of this compound NHS ester are also used to modify and activate surfaces for the covalent immobilization of biomolecules. nih.govnih.govacs.org Surfaces that have been pre-functionalized with primary amines can be treated with the NHS ester to create a maleimide-activated surface.

This activated surface can then be used to covalently bind thiol-containing molecules, such as cysteine-containing peptides or proteins. nih.gov This technique is instrumental in the development of:

Biosensors: For the oriented immobilization of antibodies or enzymes on a sensor chip. nih.govacs.org

Biocompatible Materials: To attach peptides that can promote cell adhesion or prevent fouling.

Protein Microarrays: For creating ordered arrays of proteins for high-throughput analysis.

It is important to note that the NHS ester is susceptible to hydrolysis in aqueous environments, which competes with the desired amine reaction. nih.govacs.orgacs.org The rate of this hydrolysis increases with pH. windows.net

This compound Hydrazide

In this compound hydrazide, the carboxylic acid group is converted to a hydrazide moiety (-CONHNH2). This creates a heterobifunctional reagent that combines the thiol-reactivity of the maleimide group with the carbonyl-reactivity of the hydrazide group.

Hydrazides react with aldehydes and ketones to form a stable hydrazone bond. nih.govnih.govaxispharm.com This condensation reaction is catalyzed by acid and is typically most efficient at a pH between 4.5 and 6.0. nih.gov

The reaction mechanism proceeds in two main stages:

Nucleophilic Addition: The nitrogen atom of the hydrazide attacks the electrophilic carbon of the carbonyl group, forming a tetrahedral intermediate known as a carbinolamine. nih.gov

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, resulting in the formation of the stable C=N double bond of the hydrazone. nih.govnih.gov

This specific reactivity allows for the targeting of carbonyl groups on biomolecules. While less common than amines or thiols, carbonyl groups can be generated on glycoproteins by oxidizing their carbohydrate domains with sodium periodate. This enables the site-specific attachment of the maleimide group, which can then be used for further conjugation.

| Derivative | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Resulting Bond | Optimal pH (Group 2) |

| This compound NHS Ester | Maleimide (Thiol) | NHS Ester (Primary Amine) | Thioether, Amide | 7.2 - 8.5 |

| This compound Hydrazide | Maleimide (Thiol) | Hydrazide (Carbonyl) | Thioether, Hydrazone | 4.5 - 6.0 |

Applications in Bioconjugation with Oxidized Carbohydrates and Aldehydes

A key derivative of this compound is N-(β-maleimidopropionic acid) hydrazide (BMPH). This heterobifunctional crosslinker contains both a sulfhydryl-reactive maleimide group and a carbonyl-reactive hydrazide moiety. chemimpex.com The hydrazide group is particularly useful for reacting with aldehydes and ketones to form stable hydrazone bonds. thermofisher.com

This reactivity is widely exploited in the bioconjugation of glycoproteins. The carbohydrate portions of glycoproteins, such as sialic acid residues, can be gently oxidized using reagents like sodium meta-periodate. This oxidation process creates reactive aldehyde groups on the sugar rings. The hydrazide end of a molecule like BMPH can then be reacted with these newly formed aldehydes, creating a stable covalent linkage. This "click" reaction strategy is efficient and allows for the specific targeting of the glycosylated portions of biomolecules. nih.gov

Table 1: Properties of N-(β-maleimidopropionic acid) hydrazide (BMPH)

| Property | Value |

|---|---|

| Reactive Groups | Maleimide, Hydrazide |

| Reacts Towards | Sulfhydryl Groups, Carbonyl (Aldehyde) Groups |

| Molecular Formula | C₇H₉N₃O₃ |

| Molecular Weight | 183.16 g/mol |

| Spacer Arm Length | 8.1 Å |

Data sourced from multiple references. nih.gov

Utility in Site-Specific Protein Labeling

The maleimide group is a cornerstone of site-specific protein labeling due to its high selectivity for the thiol (sulfhydryl) groups of cysteine residues. lumiprobe.commsesupplies.com The reaction between a maleimide and a thiol proceeds under mild conditions (pH 7-7.5) to form a stable thioether bond. lumiprobe.com This allows for the precise attachment of probes, fluorophores, or other functional molecules to a specific location on a protein where a cysteine residue is present. msesupplies.com

For proteins with multiple cysteine residues, achieving site-specificity can be more complex. One advanced strategy involves using a protecting group, such as phenyl arsenic oxide, to reversibly block two closely spaced thiols. This allows a third, unprotected cysteine to be labeled first. After the initial labeling, the protecting group is removed, making the dithiol site available for reaction with a second maleimide-containing probe. nih.gov This method enables the differential labeling of multiple cysteines within the same protein. nih.gov

Another approach to ensure site-specificity is through genetic engineering. By creating a mutant protein with only a single surface-accessible cysteine residue, researchers can ensure that the maleimide-containing label attaches only at that predetermined site. Furthermore, adapter reagents have been developed that can convert maleimide-functionalized labels into other reactive groups, such as aminooxy or azide (B81097) functionalities. nih.gov This expands the versatility of maleimide chemistry, allowing for subsequent bioorthogonal reactions like oxime ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govspringernature.com

Other Functionalized Derivatives of this compound for Specific Research Applications

Beyond the hydrazide derivative, this compound has been functionalized in other ways to create reagents for specific research needs.

This compound N-hydroxysuccinimide ester (NHS-ester): This is a bifunctional crosslinker that contains an amine-reactive NHS ester in addition to the thiol-reactive maleimide group. lumiprobe.com This allows for the conjugation of amine-containing molecules (like the lysine residues in proteins) to sulfhydryl-containing molecules.

Furan-protected Maleimides: To control the reactivity of the maleimide group, it can be "masked" through a Diels-Alder reaction with furan (B31954). researchgate.netnih.gov This creates a thermally reversible adduct. The protected maleimide is unreactive, but its reactivity can be restored by heating, which induces a retro-Diels-Alder reaction to unmask the maleimide group. researchgate.net This strategy is useful for preparing functional polymer brushes where the maleimide groups are revealed just before a subsequent conjugation step. researchgate.net

Alkyl-functionalized Maleimides: Maleimide derivatives bearing long alkyl chains have been synthesized for applications in materials science. mdpi.com These derivatives are designed to self-assemble on surfaces like graphene and then react with the graphene via a Diels-Alder cycloaddition, allowing for controlled surface functionalization. mdpi.com

These examples highlight the versatility of the maleimide core, which can be modified with various functional groups to create a toolbox of reagents for bioconjugation, protein labeling, and materials science. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(β-maleimidopropionic acid) hydrazide (BMPH) |

| This compound N-hydroxysuccinimide ester |

| Phenyl arsenic oxide |

| Furan |

Applications of 3 Maleimidopropionic Acid in Bioconjugation and Protein Engineering

Bioconjugation to Serum Albumin for Enhanced Stability and Half-Life

A significant challenge for peptide and small protein therapeutics is their short in vivo half-life due to rapid renal clearance. A successful strategy to overcome this limitation is to conjugate the therapeutic molecule to serum albumin, the most abundant protein in the blood, which has a long half-life of approximately 19 days in humans. biosyn.com

3-Maleimidopropionic acid is instrumental in this approach. A peptide therapeutic can be modified at its C-terminus with this compound (MPA). Upon intravenous injection, the maleimide (B117702) group of the MPA-modified peptide rapidly and irreversibly conjugates with the free thiol group of cysteine-34, a conserved residue on serum albumin. biosyn.comnih.gov This in situ conjugation effectively increases the size of the therapeutic peptide, preventing its rapid excretion by the kidneys and significantly extending its circulation time.

A notable study demonstrated this principle with an anti-angiogenic peptide, F56. The MPA-conjugated version, F56-CM, showed a dramatically prolonged biological half-life in rats (from 0.4249 hours to 6.967 hours) compared to the unmodified peptide. nih.govnih.gov This extended half-life translated to enhanced anti-tumor and anti-metastasis activity in preclinical models. biosyn.comnih.gov

Interactive Table: Comparison of F56 and F56-CM

| Parameter | F56 (Unmodified Peptide) | F56-CM (MPA-Conjugated Peptide) |

|---|---|---|

| Biological Half-Life (rats) | 0.4249 hours | 6.967 hours |

| Conjugation Target | None | Serum Albumin (Cys34) |

| In Vivo Efficacy | Standard | Enhanced anti-tumor and anti-metastasis |

| Mechanism of Half-Life Extension | N/A | Increased hydrodynamic radius, reduced renal clearance |

Site-Directed Immobilization of Biomolecules onto Surfaces

The immobilization of biomolecules onto solid surfaces is fundamental for the development of biosensors, biochips, and affinity chromatography matrices. This compound facilitates the covalent and site-directed attachment of proteins and other biomolecules to surfaces.

The process generally involves first functionalizing the surface with groups that can react with the carboxyl end of this compound. For example, a surface with primary amine groups can be reacted with the NHS ester of this compound, resulting in a surface decorated with maleimide groups. Thiol-containing biomolecules, such as proteins with accessible cysteine residues, can then be specifically immobilized on this surface through the formation of a stable thioether bond. This oriented immobilization is often advantageous over random attachment methods as it can ensure that the active site of the biomolecule remains accessible and functional.

Crosslinking Reagent in Proteomics and Protein Interaction Studies

This compound, as a heterobifunctional crosslinker, is a valuable tool in proteomics for studying protein-protein interactions (PPIs). lumiprobe.com Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying interacting proteins and mapping their interaction interfaces.

In a typical XL-MS experiment, a crosslinker is introduced to a protein complex or a whole-cell lysate. The crosslinker covalently links amino acid residues that are in close proximity. After crosslinking, the proteins are digested into peptides, and the resulting crosslinked peptides are identified by mass spectrometry. The identity of these peptides provides information about which proteins are interacting and which specific regions are involved in the interaction.

While many crosslinkers target primary amines (lysine residues), the use of thiol-reactive crosslinkers like those derived from this compound allows for the targeting of cysteine residues. This provides complementary structural information. For example, the carboxyl group of this compound can be coupled to another reactive group to create a longer, cysteine-to-amine crosslinker. The analysis of these crosslinked products helps to build comprehensive protein-protein interaction networks and provides insights into the three-dimensional organization of protein complexes. nih.gov

Development of Bioconjugates with Enhanced Functionalities

This compound (MPA) serves as a critical linker in the development of bioconjugates with enhanced functionalities, enabling the covalent attachment of molecules to proteins, thereby improving their therapeutic properties. A notable application of MPA is in the creation of peptide-drug conjugates with extended in vivo half-life and increased efficacy.

A significant example of this is the development of a novel anti-angiogenic peptide, F56, conjugated with MPA at its C-terminal (F56-CM). This modification allows for the immediate and irreversible conjugation of the peptide to serum albumin, a protein with a long half-life in the bloodstream. This conjugation strategy is designed to overcome the limitation of the short in vivo lifetime that often restricts the therapeutic efficacy of peptides. The maleimide group of MPA specifically and stably attaches to the cysteine-34 residue of albumin, forming a thiosuccinimide bond.

Research has demonstrated that this MPA-mediated conjugation significantly enhances the pharmacokinetic profile and therapeutic activity of the F56 peptide. nih.govnih.gov

Detailed Research Findings:

Pharmacokinetics: The conjugation of F56 with MPA to create F56-CM resulted in a substantial extension of the peptide's biological half-life. In rat models, the half-life of F56 was extended from 0.4249 hours to 6.967 hours for F56-CM upon intravenous injection and rapid conjugation with albumin. nih.govnih.gov This prolonged circulation time is a critical factor in improving the therapeutic window and efficacy of the peptide.

In Vitro Anti-Angiogenic Activity: F56-CM demonstrated the ability to reduce the migration and tube formation of endothelial cells in vitro. nih.govnih.gov It also inhibited the vascular endothelial growth factor (VEGF)-induced phosphorylation of its receptor, VEGFR1, and the subsequent activation of the PI3K-AKT signaling pathway, which are crucial steps in angiogenesis. nih.govnih.gov

In Vivo Anti-Tumor Efficacy: In animal models, F56-CM exhibited stronger anti-tumor activity compared to the unconjugated F56 peptide in both BGC-823 gastric cancer and HT-29 colon cancer xenografts in nude mice. nih.gov Furthermore, F56-CM showed superior efficacy in inhibiting the lung metastasis of BGC-823 cells. nih.gov The inhibition rates for lung metastasis were significantly higher for F56-CM compared to F56 when administered at the same dose. nih.gov

The development of F56-CM highlights the potential of using this compound to create bioconjugates with enhanced functionalities. By leveraging the long half-life of serum albumin, MPA-mediated conjugation can transform peptides with promising therapeutic activities but poor pharmacokinetic profiles into viable drug candidates with improved in vivo performance. nih.govnih.gov

Table 1: Pharmacokinetic Profile of F56 vs. F56-CM in Rats

| Compound | Biological Half-life (hours) |

|---|---|

| F56 | 0.4249 |

| F56-CM | 6.967 |

Table 2: In Vivo Anti-Tumor and Anti-Metastasis Efficacy of F56 vs. F56-CM

| Treatment Group | Tumor Model | Administration Schedule | Inhibition Rate of Lung Metastasis (%) |

|---|---|---|---|

| F56 | BGC-823 Gastric Cancer | Every Day | 62.1 |

| F56-CM | BGC-823 Gastric Cancer | Every Day | 78.9 |

| F56 | BGC-823 Gastric Cancer | Every Four Days | 43.8 |

| F56-CM | BGC-823 Gastric Cancer | Every Four Days | 63.1 |

Biomedical Research Applications of 3 Maleimidopropionic Acid

Targeted Drug Delivery System Development

A key application of 3-maleimidopropionic acid is in the creation of targeted drug delivery systems. wikipedia.org These systems are designed to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, thereby enhancing its effectiveness while minimizing exposure to healthy tissues. wikipedia.orgnih.gov

Design of Conjugates for Enhanced Therapeutic Efficacy

This compound is instrumental in the design of bioconjugates, which are hybrid molecules that link a therapeutic drug to a targeting moiety, such as an antibody. chemimpex.com This approach is central to the development of antibody-drug conjugates (ADCs), a class of potent cancer therapies. pmarketresearch.com In a typical ADC, a highly cytotoxic drug is attached to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells. stonybrook.edu

The conjugation process often involves the use of this compound or its N-hydroxysuccinimide (NHS) ester derivative. chemimpex.comchemicalbook.com The NHS ester of this compound reacts with primary amines on the drug or a linker, while the maleimide (B117702) group forms a stable thioether bond with a sulfhydryl group on the antibody, often from a cysteine residue. chemimpex.com This precise, site-specific conjugation is crucial for producing ADCs with consistent drug-to-antibody ratios and predictable in vivo behavior. pmarketresearch.com The resulting conjugates are designed to be stable in circulation and to release the cytotoxic payload only after being internalized by the target cancer cells. stonybrook.edu

Research has demonstrated the high efficiency of maleimide-thiol chemistry in ADC production, with conjugation efficiencies reported to be over 90%. pmarketresearch.com This reliability is a key factor in the development of effective and reproducible targeted therapies. Maleimide-functionalized polymers, such as PEG-maleimide, are also employed to create "stealth" liposomes and polymer-drug conjugates that can evade the immune system and accumulate in tumors. pmarketresearch.com

Diagnostic Assay Development

The unique properties of this compound also lend themselves to the development of sensitive and accurate diagnostic assays. chemimpex.comwur.nl Its ability to form stable linkages between biomolecules is leveraged in the construction of biosensors and other diagnostic tools. chemimpex.com

Biosensor Construction and Optimization

In the field of diagnostics, this compound is used to immobilize biorecognition elements, such as antibodies or enzymes, onto the surface of a sensor. pmarketresearch.com This immobilization is a critical step in the construction of biosensors, which are devices that detect the presence of specific biological molecules. nih.gov For instance, an antibody can be attached to a sensor surface using this compound chemistry. When the target antigen is present in a sample, it binds to the immobilized antibody, generating a detectable signal.

The maleimide group of this compound can react with thiol groups introduced onto a sensor surface, while the carboxylic acid can be used to link to an amine group on the biorecognition molecule. broadpharm.com This allows for the controlled and oriented immobilization of proteins, which is often crucial for maintaining their biological activity and ensuring the optimal performance of the biosensor. mdpi.com The development of such biosensors is critical for the early and accurate detection of diseases. researchgate.net

Improving Sensitivity and Accuracy in Diagnostic Tests

The use of this compound in diagnostic assays can contribute to improved sensitivity and accuracy. researchgate.net By creating stable, covalent linkages between the capture molecule (e.g., an antibody) and the sensor surface, the assay's performance can be enhanced. sigmaaldrich.com This stable attachment prevents the leaching of the capture molecule, leading to more reliable and reproducible results. chemimpex.com

Furthermore, the site-specific nature of the maleimide-thiol reaction allows for the controlled orientation of the immobilized biomolecules. nih.gov This can improve the accessibility of the binding sites on the capture molecule to the target analyte, thereby increasing the sensitivity of the assay. nih.gov In immunodiagnostics, for example, this compound can be used to cross-link haptens to enzymes for use in enzyme immunoassays. sigmaaldrich.com The goal in developing these diagnostic tests is to achieve high sensitivity (the ability to correctly identify those with the disease) and high specificity (the ability to correctly identify those without the disease). nih.gove-jcpp.org

Therapeutic Potential Beyond Drug Delivery

While this compound is primarily known as a crosslinking agent, some research suggests that the molecule itself may possess therapeutic properties. One study has indicated that this compound can inhibit the growth of tumor cells and induce apoptosis (programmed cell death). biosynth.com The same study also reported that it has potent inhibitory activity against certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and antiviral properties against HIV. biosynth.com These findings suggest that this compound could potentially be explored for its own therapeutic benefits, in addition to its role as a linker in drug delivery systems.

Mentioned Chemical Compounds

Research into Antineoplastic Effects (e.g., inhibition of tumor growth, induction of apoptosis)

While this compound is primarily utilized as a bioconjugation reagent, research into the broader class of compounds containing the maleimide scaffold has revealed significant antineoplastic and cytostatic properties. The maleimide ring is a key pharmacophore in various natural and synthetic compounds that exhibit anticancer activity nih.gov.

Studies on N-substituted maleimides have demonstrated potent cytostatic effects against various cell lines. For instance, a range of neutral maleimide compounds were shown to be highly cytostatic, with 50% inhibitory concentration (IC50) values below 0.1 µg/mL nih.govtandfonline.com. This suggests that the maleimide structure itself is a promising scaffold for the development of novel anticancer agents nih.gov.

Further research into specific, more complex derivatives has highlighted their potential. A series of 3,4-diarylthiolated maleimides were synthesized and evaluated for their cytotoxicity against human lung cancer cell lines, H520 and H1299. Several of these compounds demonstrated potent, dose-dependent inhibition of cell growth, with some exhibiting IC50 values around 10 µM frontiersin.org. These findings indicate that while this compound itself is not typically investigated as a primary antineoplastic agent, its core maleimide structure is an active area of research in the discovery of new cancer therapies.

| Compound Class / Specific Derivative | Cell Line(s) | Reported Activity | IC50 Value | Source |

|---|---|---|---|---|

| Neutral N-substituted maleimides | Not specified | Cytostatic | < 0.1 µg/mL | nih.govtandfonline.com |

| 3,4-diarylthiolated maleimide (Compound 4a) | H520, H1299 | Cytotoxicity / Cell Growth Inhibition | 10.4 µM (H520), 9.98 µM (H1299) | frontiersin.org |

| 3,4-diarylthiolated maleimide (Compound 4c) | H520, H1299 | Cytotoxicity / Cell Growth Inhibition | 10.1 µM (H520), 10.5 µM (H1299) | frontiersin.org |

| 3,4-diarylthiolated maleimide (Compound 4h) | H520, H1299 | Cytotoxicity / Cell Growth Inhibition | 10.2 µM (H520), 11.1 µM (H1299) | frontiersin.org |

Investigation of Antimicrobial and Antiviral Properties

The maleimide scaffold, the core functional component of this compound, has been identified as a promising structure for the development of new antimicrobial agents tandfonline.com. Maleimide-containing compounds, both from natural sources and synthetic routes, have demonstrated a variety of biological activities, including antibacterial and antifungal effects nih.gov.

Research has shown that neutral N-substituted maleimides exhibit particularly strong antifungal activity, with minimum inhibitory concentrations (MICs) in the range of 0.5-4 µg/mL nih.govtandfonline.com. The mechanism of this antifungal action has been linked to the inhibition of β(1,3)-glucan synthase, an essential enzyme for the fungal cell wall nih.gov. The antibacterial activity of these compounds was found to be dependent on their specific chemical structure and lipophilicity nih.gov. For example, certain maleimides linked to a benzothiazole moiety showed good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria, as well as the fungus Candida albicans researchgate.net.

While the maleimide scaffold shows promise, direct antiviral properties of this compound are not a primary area of investigation. Instead, its utility in antiviral research is linked to its function as a crosslinker. For example, maleimide-functionalized liposomes are being developed as platforms to immobilize and stabilize peptides with high affinity for viruses like SARS-CoV-2, effectively creating decoy receptors to inhibit infection nih.govnih.gov. This application leverages the reactive properties of the maleimide group for bioconjugation rather than relying on an intrinsic antiviral effect of the molecule itself.

| Compound Class | Organism Type | Reported Activity | MIC Range | Source |

|---|---|---|---|---|

| Neutral N-substituted maleimides | Fungi | Antifungal | 0.5-4 µg/mL | nih.govtandfonline.com |

| N-(substituted benzothiazole -2-yl) maleimides | Bacteria (Gram+, Gram-), Fungi | Antibacterial & Antifungal | Good activity reported (specific MICs vary) | researchgate.net |

Vaccine Development: Antigen-Carrier Conjugation for Immune Response Enhancement

A critical application of this compound in biomedical research is in the development of conjugate vaccines nih.gov. Small molecules, known as haptens (e.g., nicotine (B1678760), peptides, or small molecule drugs), are often not immunogenic on their own, meaning they cannot elicit a strong and protective immune response. To overcome this, they are covalently attached to a large, immunogenic carrier protein (like CRM197 or Keyhole Limpet Hemocyanin) wikipedia.org. This conjugation makes the small molecule visible to the immune system, leading to the production of antibodies against the hapten wikipedia.orgmdpi.com.

This compound serves as a vital heterobifunctional linker in this process. Its carboxylic acid group can be reacted with an amine on a hapten, while its maleimide group is reserved for reaction with a thiol (sulfhydryl) group broadpharm.com. A common strategy involves:

Synthesizing a hapten derivative that contains a primary amine.

Reacting this amine-functionalized hapten with this compound (often activated as an N-hydroxysuccinimide ester for efficiency) to form a stable amide bond. This step effectively attaches the maleimide group to the hapten.

The resulting maleimide-activated hapten is then reacted with a carrier protein. The maleimide group specifically and efficiently forms a stable thioether bond with the thiol group of cysteine residues present on the surface of the carrier protein.

This precise, site-specific conjugation chemistry is crucial for creating well-defined immunogens that present the hapten to the immune system in a consistent orientation, thereby enhancing the desired immune response nih.gov.

Prodrug and ProTACE (Proteolysis Targeting Chimeras) Synthesis

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to eliminate specific unwanted proteins from the cell wikipedia.orgportlandpress.com. A PROTAC is a heterobifunctional molecule comprising three key components:

A "warhead" ligand that binds to the target Protein of Interest (POI).

An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.

A chemical linker that covalently connects the warhead and the E3 ligase ligand nih.govnih.govbroadpharm.com.

This compound is an important building block used as an alkyl chain-based linker in the synthesis of PROTACs medchemexpress.comselleckchem.com. Its structure is ideally suited for this role because it is a heterobifunctional molecule, containing two different reactive groups: a maleimide group and a carboxylic acid group broadpharm.comscbt.com.

This dual functionality allows for sequential and specific conjugation. For example, the carboxylic acid end can be coupled to an amine-containing E3 ligase ligand (or a warhead) using standard amide bond formation chemistry. The maleimide group on the other end of the linker can then be specifically reacted with a thiol (sulfhydryl) group present on the warhead (or the E3 ligase ligand, depending on the synthesis strategy) to form a stable thioether linkage broadpharm.com. This versatility makes this compound a valuable component in the "toolbox" for constructing PROTAC libraries with varied linkers to optimize degradation activity for a specific target protein.

Applications in Advanced Materials Science Research

Functionalized Polymer Synthesis

The synthesis of functionalized polymers is a cornerstone of modern materials science, enabling the development of materials with specific, tunable properties. 3-Maleimidopropionic acid serves as a critical building block in this field, facilitating the creation of complex polymeric architectures.

Crosslinking in the Production of Specialty Polymers

This compound is recognized as a heterobifunctional crosslinking reagent. thermofisher.com Its maleimide (B117702) group readily reacts with sulfhydryl groups (thiols) via a Michael addition reaction, while its carboxylic acid can be activated to form stable amide bonds with primary amine groups. This dual reactivity allows it to link different polymer chains or molecules together, forming crosslinked networks that are essential for the production of specialty polymers with enhanced mechanical, thermal, and chemical properties. The N-hydroxysuccinimide ester of this compound is a common derivative used for this purpose, acting as an aliphatic heterobifunctional crosslinker. scientificlabs.comsigmaaldrich.com

Synthesis of Functionalized Hydrogels for Biomedical Applications

Functional hydrogels are three-dimensional polymeric networks with high water content, designed with specific chemical groups to perform targeted roles in biomedical applications like drug delivery and tissue engineering. mdpi.com The maleimide group is particularly useful for creating hydrogels that can be crosslinked in the presence of cells and tissues without the need for harsh conditions like UV light. mdpi.com

Maleimide-functionalized hyaluronic acid (HA-Mal) hydrogels are a prime example. nih.govnih.gov In one-step aqueous synthesis, 1-(2-Aminoethyl) maleimide can be conjugated to HA and gelatin using water-soluble reagents, creating hydrogels that crosslink rapidly with thiolated molecules like polyethylene (B3416737) glycol (PEG). mdpi.com These hydrogels provide a simplified, ECM-mimicking microenvironment for 3D cell culture. nih.govnih.gov Research has shown that by incorporating specific peptide motifs (like RGD peptides) via the maleimide-thiol reaction, the cellular response to the hydrogel's physical and biochemical cues can be precisely studied. nih.govnih.gov

| Hydrogel Component | Crosslinking Mechanism | Application | Research Finding |

| Maleimide-modified Hyaluronic Acid (HA-Mal) and Gelatin | Michael-type addition with thiolated PEG | 3D Liver Cell Culture, Regenerative Medicine | Allows for discrete manipulation of ECM motifs to study cell-matrix interactions and their effect on liver cell functionality. nih.govnih.gov |

| Maleimide-functionalized polymers | Thiol-ene reaction | General biomedical applications | Provides a cell-friendly crosslinking environment without the need for UV light. mdpi.com |

Maleimide-Functionalized Poly(2-oxazoline)s and Conjugation

Poly(2-oxazoline)s (POx) are a class of polymers that have gained interest for biomedical applications due to their biocompatibility and "stealth" properties, similar to polyethylene glycol (PEG). kit.edu Introducing a maleimide functionality onto POx chains allows for their conjugation to biomolecules, such as peptides or proteins containing cysteine residues.

One method to achieve this involves the post-polymerization modification of POx. After creating a polymer with side-chains that can be converted to secondary amines, this compound can be used to introduce the maleimide functionality. nih.gov Other strategies focus on introducing the maleimide group at the beginning (α-terminus) or end (ω-terminus) of the polymer chain. This can be done using functional initiators bearing a protected maleimide group or by using a protected maleimide as a terminating agent. kit.edunih.govrsc.orgresearchgate.net The Diels-Alder reaction between furan (B31954) and maleimide is often used to protect the reactive maleimide double bond during the high-temperature polymerization of 2-oxazolines. kit.edunih.govrsc.org The protection can be reversed later through a retro-Diels-Alder reaction to allow for conjugation. kit.edursc.org These maleimide-functionalized POx have been successfully conjugated to model proteins like bovine serum albumin. kit.edursc.org

Surface Modification and Coating Technologies

The ability to control the surface properties of materials is crucial for a vast range of technologies. Surface modification can alter characteristics such as wettability, adhesion, and biocompatibility. researchgate.net

Creation of Advanced Materials with Tailored Properties

This compound and related maleimide compounds are instrumental in surface modification protocols. The maleimide group's specific reactivity towards thiols allows for the covalent attachment of molecules and polymers to surfaces that have been pre-functionalized with thiol groups. This process, known as maleimidation, is a key step in creating advanced materials with precisely controlled surface chemistry. nih.gov

For instance, siliceous materials can be modified by first introducing thiol groups onto the surface and then reacting them with polymers that have a maleimide end-group. nih.gov This technique has been used to immobilize various functional polymers, such as polystyrene and poly(N-isopropylacrylamide), onto surfaces, creating smooth, thin polymer layers. nih.gov Such modified surfaces are being explored for the development of platforms for microarrays and the micropatterning of proteins. nih.gov The ability to tailor surface properties at a molecular level is critical for applications in diagnostics, electronics, and biomaterials. researchgate.netnih.gov

| Surface Modification Technique | Polymer Attached | Resulting Property | Potential Application |

| Maleimidation on siliceous surfaces | Polystyrene, Poly(acrylic acid), Poly(N-isopropylacrylamide) | Smooth, thin polymer layers with roughness <1 nm | Microarrays, protein micropatterning nih.gov |

| Chemical functionalization of titanium | Quaternary ammonium salts, Oleic acid | Altered surface roughness and chemistry | Antibacterial implantable medical devices mdpi.com |

Enhancing Adhesion and Stability in Coatings and Adhesives

The performance of coatings and adhesives is highly dependent on the interfacial bonding between the coating/adhesive and the substrate. coacechemical.com Introducing functional groups that can form strong chemical bonds or enhance intermolecular interactions is a common strategy to improve adhesion and stability. Acids can act as catalysts in the curing process and contribute to stronger adhesion. quimidroga.com

While this compound itself is not cited directly as a primary adhesion promoter in general coatings, the principle of using functional molecules is well-established. For example, in multi-layer polyethylene pipe coatings, maleic anhydride (B1165640) (MAH) is grafted onto polyethylene to create an adhesive layer. coacechemical.com The anhydride groups provide polarity and reactivity, enabling the non-polar polyethylene topcoat to bind strongly to a polar fusion-bonded epoxy primer on the steel pipe. coacechemical.com This functionalization is critical, as unmodified polyethylene shows no adhesion. coacechemical.com The carboxylic acid group on this compound offers similar potential for creating polar interactions and forming bonds with appropriate surfaces or primer layers, thereby enhancing the adhesion and stability of specialized coatings and adhesives.

Surface Derivatization for Cell Adhesion Studies

The strategic modification of biomaterial surfaces is a cornerstone of tissue engineering and cell biology research, aiming to control cell behavior at the material interface. This compound and its derivatives serve as critical tools in this field, enabling the covalent immobilization of specific biomolecules to study and promote cell adhesion. The compound's heterobifunctional nature, featuring a maleimide group and a carboxylic acid, allows it to act as a molecular bridge, linking a material surface to a cell-adhesive ligand.

The primary mechanism involves the highly specific and efficient reaction between the maleimide group and a thiol (sulfhydryl) group, which is commonly found in the cysteine residues of peptides and proteins. This reaction forms a stable thiosuccinimide linkage. nih.gov By activating the carboxylic acid end of this compound (for example, as an N-hydroxysuccinimide ester), it can be readily reacted with primary amine groups on a suitably prepared surface. This process results in a surface decorated with reactive maleimide groups, primed for the attachment of thiol-containing molecules.

A prominent application of this strategy is the immobilization of peptides containing the Arg-Gly-Asp (RGD) sequence. The RGD motif is a well-known cell adhesion ligand found in extracellular matrix proteins, which binds to integrin receptors on cell surfaces, mediating cell attachment and spreading. princeton.edunih.gov By tethering RGD-containing peptides to a material, researchers can create a bioactive surface that mimics the natural cellular environment and facilitates specific cell adhesion, preventing the non-specific protein adsorption that often complicates cell-material interactions. princeton.edu

Detailed research has demonstrated the successful application of this method on various substrates, including metallic and polymeric biomaterials.

Immobilization of RGD Peptides on Titanium and Polymer Surfaces:

One line of research focused on modifying titanium, a widely used biocompatible metal for medical implants. scispace.comresearchgate.net The process involved first treating the titanium surface to introduce amine groups using reagents like 3-aminopropyltriethoxysilane (APTES). scispace.comresearchgate.net Subsequently, a hetero-bifunctional cross-linker derived from this compound, N-succinimidyl-3-maleimidopropionate (SMP), was used to react with these surface amines. This step resulted in a surface functionalized with exposed maleimide groups. The final step was the immobilization of the cell-binding peptide Arg-Gly-Asp-Cys (RGDC), where the cysteine's thiol group covalently bonded to the surface maleimide groups. scispace.comresearchgate.net Techniques such as X-ray photoelectron spectroscopy (XPS) and radiolabelling were used to confirm and quantify the successful attachment at each step. scispace.com

A similar strategy was employed to modify the surface of polyamide nylon 6/6, a synthetic polymer. princeton.edu In this case, the polymer surface was first activated with zirconium tetra(tert-butoxide) to create reactive sites. These sites then reacted with this compound N-hydroxysuccinimide ester to introduce the maleimide functionality. The surface was subsequently immersed in a solution containing the RGDC peptide. princeton.edu This method achieved a remarkably high surface loading of the RGD peptide, measured at 0.18 nmol/cm², which was reported to be 20 to 1000 times higher than previously achieved on polymer surfaces. princeton.edu The resulting RGD-modified nylon surface was found to be stable to hydrolysis and highly effective in promoting cell adhesion and spreading in vitro. princeton.edu

The data from these research findings highlight the effectiveness of using this compound-based linkers for creating well-defined, cell-adhesive surfaces.

| Substrate Material | Surface Activation/Functionalization | Maleimide-Containing Linker | Immobilized Peptide | Key Research Finding | Reference |

|---|---|---|---|---|---|

| Titanium | Acid pretreatment followed by silanization with 3-aminopropyltriethoxysilane (APTES) to introduce amine groups. | N-succinimidyl-3-maleimidopropionate (SMP) | Arg-Gly-Asp-Cys (RGDC) | Successful covalent attachment of the RGDC peptide was confirmed, creating a bioactive surface on a common implant material. | scispace.comresearchgate.net |

| Polyamide (Nylon 6/6) | Reaction with Zirconium tetra(tert-butoxide) to create reactive (η2-amidate)zirconium complexes. | This compound N-hydroxysuccinimide ester | Arg-Gly-Asp-Cys (RGDC) | Achieved a high surface loading of 0.18 nmol/cm² of RGD, resulting in a surface highly active for cell adhesion and spreading. | princeton.edu |

Advanced Research Methodologies and Techniques Utilizing 3 Maleimidopropionic Acid

Investigation of Protein-Protein Interactions (PPIs)